tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring and a 5-nitro-substituted pyridinyloxy moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents, owing to its electron-deficient nitro group and steric bulk from the Boc group, which modulate reactivity and bioavailability.
Properties
IUPAC Name |
tert-butyl 3-(5-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-4-5-12(10-17)22-13-7-6-11(9-16-13)18(20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKUIAADAPLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153877 | |
| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-60-4 | |
| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The
Biological Activity
tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate, with the chemical formula CHNO and CID 45786907, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Research indicates that compounds containing piperidine and pyridine rings often interact with various biological targets, including receptors and enzymes. The presence of the nitro group may enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioactivity.
Androgen Receptor Degradation
One notable mechanism is the compound's role in androgen receptor degradation. It has been suggested that similar compounds can act as modulators of androgen receptor signaling pathways, which are critical in conditions such as prostate cancer. The degradation of these receptors can lead to reduced cell proliferation in androgen-sensitive tissues .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cellular pathways. For instance, studies have shown that at concentrations around 50 μM, it can inhibit the secretion of specific proteins involved in pathogenic mechanisms in bacterial systems .
Case Studies
- Anti-Cancer Activity : A study explored the anti-cancer properties of related piperidine derivatives. The results indicated that these compounds could effectively inhibit cancer cell growth by inducing apoptosis in prostate cancer cell lines. The exact role of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cell cultures .
Research Findings Summary
Scientific Research Applications
Pharmaceutical Research
TB-NPPC has potential applications in the development of new therapeutic agents targeting various diseases. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy and reduced side effects. The presence of the nitro group on the pyridine ring is particularly notable as it can participate in reduction reactions, facilitating the synthesis of derivatives with potentially improved pharmacological profiles.
Case Study: Drug Development
Research has shown that compounds structurally similar to TB-NPPC exhibit promising activity against certain cancer cell lines and neurodegenerative diseases. For instance, derivatives of TB-NPPC have been explored for their ability to inhibit specific enzymes involved in disease pathways, showcasing the compound's versatility in medicinal chemistry.
Biochemical Assays
TB-NPPC can serve as a reference standard in analytical chemistry and biochemical assays. Its unique properties make it suitable for studying interactions with various biological targets, such as proteins and enzymes. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating the compound's pharmacological profile and understanding its mechanism of action.
Application Example: Interaction Studies
Interaction studies using TB-NPPC can provide insights into how the compound affects biological systems at a molecular level. For example, surface plasmon resonance (SPR) techniques can be employed to measure binding affinities between TB-NPPC and target proteins, revealing critical information about its potential therapeutic effects.
Synthesis of Derivatives
The synthesis of TB-NPPC typically involves multiple steps, allowing for the creation of various derivatives that can be tailored for specific applications. The ability to modify the piperidine ring or the nitropyridine moiety opens avenues for developing compounds with distinct biological activities .
Synthesis Pathway Overview
The general synthesis pathway includes:
- Formation of the piperidine core.
- Introduction of the nitropyridine moiety.
- Functionalization at the carboxylate position.
This modular approach facilitates the exploration of structure-activity relationships (SAR), crucial for optimizing drug candidates.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: Hydroxyethyl and aminomethyl substituents (e.g., in Compounds 5 and 7) increase polarity, favoring aqueous solubility, whereas styryl or benzylidene groups (e.g., in ) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Thermal Stability : Crystalline solids like Compound 5 (melting point 102–105°C) suggest higher stability than liquid analogs (e.g., Compound 6 in , melting point 77°C), which may correlate with intermolecular hydrogen bonding or π-stacking .
Nucleophilic Substitution and Coupling Reactions
- The target compound likely employs SN2 or Ullmann-type coupling for pyridinyloxy group introduction, similar to the synthesis of tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate, where bromobenzyl groups are introduced via nucleophilic substitution .
- In contrast, styryl derivatives (e.g., tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate) utilize Wittig or Heck coupling, emphasizing the role of transition-metal catalysts in π-system formation .
Boc Protection/Deprotection
- Boc groups are universally introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine), as seen in and . Deprotection typically uses trifluoroacetic acid (TFA), as demonstrated in Compound 8 () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Prepare the nitropyridine intermediate via nucleophilic aromatic substitution between 5-nitropyridin-2-ol and a halogenated piperidine derivative.
- Step 2 : Protect the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. Typical conditions involve Boc anhydride in dichloromethane with a base like triethylamine at 0–20°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields can reach 83% under optimized conditions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to verify piperidine ring protons (δ 1.2–3.5 ppm) and nitropyridine aromatic signals (δ 8.0–9.0 ppm). Boc groups show characteristic tert-butyl peaks at δ 1.4 ppm .
- Mass Spectrometry : ESI-MS should display the molecular ion peak at m/z = [M+H]. For example, a related piperidine derivative showed m/z 323.82 .
- HPLC : Purity >95% is achievable with reversed-phase C18 columns (acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods and wear nitrile gloves, goggles, and lab coats .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated carbon to absorb spills .
Advanced Research Questions
Q. How can functional group transformations (e.g., nitro reduction) be performed without degrading the piperidine-Boc core?
- Methodology :
- Nitro Reduction : Catalytic hydrogenation (H/Pd-C in ethanol) selectively reduces the nitro group to an amine. Avoid acidic conditions to prevent Boc cleavage .
- Sulfanyl Modifications : React with thiophiles (e.g., Lawesson’s reagent) to replace oxygen with sulfur. Monitor reaction progress via TLC (R shift) .
- Challenges : Competing side reactions (e.g., over-reduction) require strict temperature control (0–5°C) and inert atmospheres .
Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 83% vs. lower yields)?
- Troubleshooting :
- Reagent Purity : Ensure anhydrous solvents and fresh Boc anhydride. Moisture reduces yields by hydrolyzing intermediates .
- Kinetic vs. Thermodynamic Control : Optimize reaction time (e.g., 12–24 hours for Boc protection) to avoid premature quenching .
- Data Validation : Cross-reference NMR and MS data with published spectra (e.g., PubChem entries) to confirm reproducibility .
Q. What are the emerging applications of this compound in drug discovery, particularly in structure-activity relationship (SAR) studies?
- Biological Relevance :
- Kinase Inhibition : The nitropyridine-piperidine scaffold mimics ATP-binding motifs in kinases. Test inhibition against EGFR or MAPK using enzymatic assays .
- Prodrug Potential : Boc-protected amines can be deprotected in vivo to enhance bioavailability. Evaluate pharmacokinetics in rodent models .
- SAR Strategies :
- Modify the nitro group to amides or sulfonamides and compare IC values.
- Replace the piperidine ring with morpholine to assess steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
